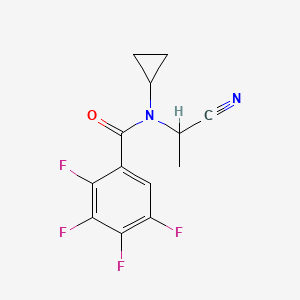
N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyanoethyl group, a cyclopropyl ring, and a tetrafluorobenzamide moiety
準備方法
The synthesis of N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrafluorobenzamide core, followed by the introduction of the cyanoethyl and cyclopropyl groups. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the cyano group to an amine.
Substitution: The tetrafluorobenzamide moiety can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as a nucleophile, while the tetrafluorobenzamide moiety can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
類似化合物との比較
N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide can be compared with other similar compounds, such as:
N-(1-cyanoethyl)-N-cyclopropylbenzamide: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
N-cyclopropyl-2,3,4,5-tetrafluorobenzamide: Lacks the cyanoethyl group, affecting its nucleophilic properties.
N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-trifluorobenzamide: Has one less fluorine atom, potentially altering its electronic properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O/c1-6(5-18)19(7-2-3-7)13(20)8-4-9(14)11(16)12(17)10(8)15/h4,6-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIBNOSBADTJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C1CC1)C(=O)C2=CC(=C(C(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













